(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
CAS No.: 1448073-85-5
Cat. No.: VC4298930
Molecular Formula: C14H12ClNO3S2
Molecular Weight: 341.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448073-85-5 |
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Molecular Formula | C14H12ClNO3S2 |
Molecular Weight | 341.82 |
IUPAC Name | [3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C14H12ClNO3S2/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 |
Standard InChI Key | SJXJKTSTGRVKBP-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
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IUPAC Name: (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
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Molecular Formula: C14H12ClNO3S2
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Molecular Weight: 341.83 g/mol
Structural Features
The compound consists of:
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A 4-chlorophenyl sulfonyl group, which provides electron-withdrawing properties and enhances stability.
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An azetidine ring, a four-membered nitrogen-containing heterocycle known for its strained geometry.
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A thiophene moiety, a sulfur-containing aromatic ring that contributes to the compound's electronic properties.
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A central methanone group (-CO-) linking the azetidine and thiophene units.
Synthesis
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors.
General Synthetic Route
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Formation of the Azetidine Core:
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Azetidines are synthesized via cyclization reactions involving amines and alkyl halides or via ring-closing metathesis.
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Introduction of the Sulfonyl Group:
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The 4-chlorophenyl sulfonyl moiety is introduced using sulfonation reagents such as chlorosulfonic acid or sulfonyl chlorides.
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Coupling with Thiophene Derivatives:
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The thiophene unit is attached via carbon-carbon coupling reactions, such as Suzuki or Heck coupling.
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Final Assembly:
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The components are linked through acylation reactions to form the methanone bridge.
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Potential Applications
This compound has not been extensively studied, but its structural features suggest potential applications in:
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Pharmaceuticals:
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Azetidine derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
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The sulfonyl group enhances water solubility and bioavailability.
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Material Science:
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The thiophene moiety may impart electronic properties useful in organic semiconductors or photovoltaic materials.
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Molecular Docking Studies
In silico studies on structurally similar compounds suggest that molecules with sulfonamide and thiophene groups show strong binding affinity to protein targets such as enzymes involved in inflammation (e.g., COX or LOX inhibitors) .
Challenges
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Synthetic Complexity:
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Multi-step synthesis requires optimization to improve yield and scalability.
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Limited Data:
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Experimental validation of biological activities is necessary to confirm computational predictions.
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Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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Modifications to the azetidine ring or substitution on the thiophene unit could enhance biological activity.
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Pharmacokinetics and Toxicology:
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Detailed studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are needed for pharmaceutical applications.
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